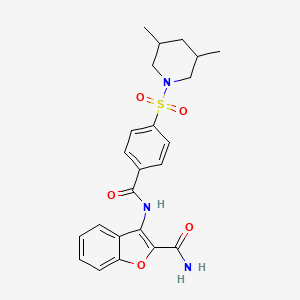

3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

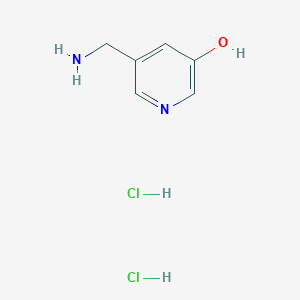

“3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a piperidine ring, and a sulfonyl group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex. They involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis and Labeling

The compound has been used in the synthesis and characterization of tritium-labeled compounds, demonstrating its utility in labeling studies that are crucial for tracking the distribution and interaction of molecules in biological systems. For example, a potent C-C chemokine receptor 1 (CCR1) antagonist possessing benzamide functionality underwent successful tritium labeling, showcasing the compound's versatility in the development of labeled molecules for research purposes (Yang Hong et al., 2015).

Fluorescent Probes

The research into benzofuran derivatives has led to the development of blue-green fluorescent probes. These probes have been synthesized to explore their fluorescent properties in different organic solvents, indicating their potential application in molecular imaging and fluorescent tagging (Y. Bodke et al., 2013).

Antimicrobial Screening

Novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and screened for their in vitro antibacterial activity. This showcases the compound's role in the development of new antimicrobial agents, indicating its utility in addressing resistance to conventional antibiotics (M. Idrees et al., 2020).

Future Directions

Benzofuran compounds, including this one, have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring their biological activities and potential applications as drugs .

properties

IUPAC Name |

3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c1-14-11-15(2)13-26(12-14)32(29,30)17-9-7-16(8-10-17)23(28)25-20-18-5-3-4-6-19(18)31-21(20)22(24)27/h3-10,14-15H,11-13H2,1-2H3,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBGUIMMNNSMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2799374.png)

![2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine](/img/structure/B2799379.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2799382.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2799383.png)

![Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2799387.png)

![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2799391.png)

![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B2799394.png)

![2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2799395.png)